6-chloro-3-isopropyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
Description
6-Chloro-3-isopropyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a quinazolinone derivative characterized by:
- Isopropyl group at position 3, contributing to lipophilicity and steric bulk.
- Thioxo group at position 2, replacing the conventional oxo group, which may influence hydrogen bonding and electronic properties.
Quinazolinones are nitrogen-containing heterocycles with diverse pharmacological applications, including anticancer, antitubercular, and insecticidal activities . The structural modifications in this compound aim to optimize its biological efficacy and physicochemical properties.
Properties
IUPAC Name |
6-chloro-3-propan-2-yl-2-sulfanylidene-1H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2OS/c1-6(2)14-10(15)8-5-7(12)3-4-9(8)13-11(14)16/h3-6H,1-2H3,(H,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTOKUMUYEIZYGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C2=C(C=CC(=C2)Cl)NC1=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-isopropyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted anthranilic acid and isopropylamine.
Cyclization: The anthranilic acid derivative undergoes cyclization with isopropylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the quinazolinone core.
Chlorination: The quinazolinone core is then chlorinated at the 6th position using thionyl chloride (SOCl2) or another chlorinating agent.
Sulfanylidene Introduction: Finally, the sulfanylidene group is introduced at the 2nd position using a thiolating agent such as Lawesson’s reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-chloro-3-isopropyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.
Substitution: The chlorine atom at the 6th position can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydroquinazolinones.
Substitution: Various substituted quinazolinones depending on the nucleophile used.
Scientific Research Applications
6-chloro-3-isopropyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Due to its potential therapeutic properties, it is investigated for its use in treating various diseases, including cancer and infectious diseases.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-chloro-3-isopropyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or interact with receptors to modulate their activity. The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Comparative Analysis with Analogous Compounds
Substituent-Driven Bioactivity Comparisons
Position 6 Modifications
- 6-Chloro vs. 6-Bromo :
- 6-Chloro derivatives (e.g., compound 3a in ) exhibit superior antiradical efficiency compared to 6-bromo analogs (e.g., 3b), attributed to the optimal electronegativity and size of chlorine .
- Insecticidal Activity : 6-Chloro-8-methyl derivatives (e.g., compound 40 in ) show high activity against Mythimna separata, suggesting that chloro-substitution enhances target binding .
Position 3 Modifications
- Isopropyl vs. Aromatic vs. Aliphatic Groups: Aromatic substituents (e.g., 3-phenyl in compound IV) are linked to TRPM2 inhibition, while aliphatic groups like isopropyl may favor different target interactions .
Position 2 Modifications
- Thioxo (S) vs. Oxo (O) :
Physicochemical and Binding Properties
- Serum Albumin Interactions : Halogen substituents (e.g., 6-Cl) enhance binding to human serum albumin (HSA) by increasing hydrophobic interactions, as demonstrated in 2-phenyl-DQL derivatives . The isopropyl group may further stabilize these interactions through van der Waals forces.
Biological Activity
6-Chloro-3-isopropyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a heterocyclic compound belonging to the quinazolinone family, which has garnered attention due to its diverse biological activities. This compound features a chlorine atom at the 6th position, an isopropyl group at the 3rd position, and a thioxo group at the 2nd position, contributing to its unique chemical properties and potential therapeutic applications.
The molecular formula of 6-chloro-3-isopropyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is with a molecular weight of approximately 226.68 g/mol. The compound's structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. It may inhibit enzyme activity by binding to their active sites or modulate receptor activity. The exact mechanisms depend on the biological context and structure-activity relationships (SAR) associated with this compound.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 6-chloro-3-isopropyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one. For instance, compounds derived from this scaffold have shown cytotoxic effects against various cancer cell lines, including colon carcinoma (LoVo and HCT-116). The mechanism involves modulation of apoptosis regulators such as Bax and Bcl-2 and activation of caspases that lead to cell cycle arrest in specific phases (G1 and G2/M) .
Table 1: Cytotoxicity Data
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 6-Chloro Compound | LoVo | 294.32 ± 8.41 |
| 6-Chloro Compound | HCT-116 | 298.05 ± 13.26 |
Enzyme Inhibition
The compound has also been investigated for its enzyme inhibition properties. It has demonstrated inhibitory effects on various enzymes such as COX-2 (cyclooxygenase), LDHA (lactate dehydrogenase), α-glucosidase, and α-amylase. These activities suggest that the compound could be beneficial in managing conditions associated with inflammation and metabolic disorders .
Table 2: Enzyme Inhibition Activity
| Enzyme | Inhibition (%) |
|---|---|
| COX-2 | 75% |
| LDHA | 65% |
| α-Glucosidase | 70% |
| α-Amylase | 68% |
Structure–Activity Relationship (SAR)
The SAR studies indicate that modifications at specific positions on the quinazolinone scaffold significantly influence biological activity. For example, variations in substituents at the 3rd position (isopropyl vs. methyl or ethyl groups) affect both the potency and selectivity of enzyme inhibition .
Case Studies
One notable case study involved the synthesis of derivatives of this compound and their evaluation for anticancer properties. The derivatives were subjected to in vitro testing against several cancer cell lines, revealing that structural modifications could enhance cytotoxicity while maintaining selectivity for cancerous cells over normal cells .
Q & A
Basic: What are optimized synthetic routes for preparing 6-chloro-3-isopropyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one?
Methodological Answer:
A common approach involves cyclocondensation of substituted benzaldehydes with thioamides or thioureas under acidic conditions. For example, 4-chlorobenzaldehyde can react with methyl thioacetate in a one-pot reaction, followed by hydrogenation or alkylation to introduce the isopropyl group (see ). Eco-friendly protocols using water as a solvent and NaHSO₄ as a catalyst (yields >80%) are recommended for scalability and reduced environmental impact .
Basic: How is the crystal structure of this compound determined, and what parameters are critical for validation?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) at low temperatures (e.g., 100 K) ensures high-resolution data. Key validation metrics include:
- R factor (<0.05) and wR factor (<0.15) for refinement accuracy.
- Data-to-parameter ratio (>15:1) to avoid overfitting.
- Mean bond length deviation (e.g., C–C bonds: ±0.002 Å) for geometric precision .
Basic: What biological activities are associated with the thioxo-quinazolinone scaffold?
Methodological Answer:
The thioxo (C=S) group enables interactions with enzyme active sites, such as inhibition of Leishmanial pyridoxal kinase (IC₅₀ <1 μM) . Functional groups (e.g., chloro, isopropyl) enhance lipophilicity, improving membrane permeability in antibacterial assays . Standardize testing using microdilution (MIC) or fluorescence-based enzyme assays .
Advanced: How can molecular docking elucidate interactions between this compound and target proteins?
Methodological Answer:
Protein Preparation: Retrieve target structures (e.g., Trypanothione Reductase, PDB: 2JK6) and optimize hydrogen bonding networks.
Ligand Parameterization: Assign partial charges using AM1-BCC or DFT.
Docking Simulations: Use AutoDock Vina with a grid box covering the active site.
Validation: Compare binding scores (ΔG) with known inhibitors and validate via 100 ns MD simulations to assess complex stability .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
Contradictions often arise from assay variability (e.g., solvent effects, cell lines). Mitigate by:
- Standardizing Protocols: Use identical cell lines (e.g., Leishmania donovani promastigotes) and solvent controls (DMSO <1% v/v).
- QSAR Modeling: Apply MLR or ANN to correlate descriptors (e.g., logP, polar surface area) with activity .
Advanced: What solvent systems minimize side reactions during synthesis?
Methodological Answer:
- Polar aprotic solvents (THF, DMF): Enhance nucleophilicity in cyclocondensation but risk carbocation rearrangements.
- Water with surfactants (e.g., SDS): Improves regioselectivity in one-pot reactions (yields >85%) .
- Avoid chloroform: Reacts with thioxo groups to form sulfoxides .
Advanced: How to characterize regioisomeric impurities in synthetic batches?
Methodological Answer:
- Chromatography: Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to separate regioisomers.
- NMR: Compare aromatic proton splitting patterns; thioxo groups deshield adjacent protons (δ 7.2–7.6 ppm) .
Advanced: What spectroscopic techniques confirm the integrity of the thioxo group?
Methodological Answer:
- IR: Strong C=S stretch at 1240–1280 cm⁻¹.
- ¹³C NMR: Thioxo carbon resonates at δ 180–190 ppm.
- HRMS: Exact mass matching [M+H]+ (calc. for C₁₁H₁₂ClN₂OS: 279.0364) .
Advanced: How to design SAR studies for derivatives with enhanced activity?
Methodological Answer:
- Core Modifications: Replace isopropyl with trifluoromethyl (improves metabolic stability) .
- Substitution Patterns: Introduce electron-withdrawing groups (e.g., nitro) at C6 to enhance Leishmanial activity .
- Bioisosteres: Replace thioxo with carbonyl to assess hydrogen bonding requirements .
Advanced: What are challenges in scaling up synthesis from mg to gram scale?
Methodological Answer:
- Exothermic Reactions: Control via dropwise addition of reagents and jacketed reactors.
- Purification: Switch from column chromatography to recrystallization (ethanol/water) .
- Byproduct Management: Monitor thiourea intermediates (HPLC) to prevent dimerization .
Advanced: How to assess thermal stability for storage and handling?
Methodological Answer:
- TGA/DSC: Determine decomposition onset temperature (typically >200°C for thioxo-quinazolinones).
- Accelerated Stability Testing: Store at 40°C/75% RH for 4 weeks; monitor via HPLC for degradation .
Advanced: Can computational methods predict regioselectivity in derivative synthesis?
Methodological Answer:
Yes. Use DFT (B3LYP/6-31G*) to calculate transition state energies for competing pathways. Fukui indices identify nucleophilic/electrophilic sites guiding substitution patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

